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Compound of Interest

Compound Name: Propylene sulfide

Cat. No.: B092410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of propylene
sulfide (also known as 2-methylthiirane), a key heterocyclic compound with significant

implications in chemical synthesis and drug development. Through a comprehensive review of

quantum chemical calculations and experimental data, this document outlines the precise

geometrical parameters of propylene sulfide, offering a foundational understanding for further

research and molecular modeling.

Molecular Geometry: A Comparative Analysis
The three-dimensional structure of propylene sulfide has been elucidated through both

theoretical quantum chemical calculations and experimental spectroscopic methods. Density

Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular

geometries. For propylene sulfide, the B3LYP functional combined with a Pople-style basis

set, such as 6-31G* or higher, provides a reliable theoretical model of its structure.

Experimental validation of the calculated geometry is crucial. Microwave spectroscopy stands

as a high-precision experimental technique for determining the rotational constants of a

molecule in the gas phase, from which its geometry can be accurately derived. The seminal

work in this area provides a benchmark for the rotational constants of propylene sulfide.

The following tables summarize the key quantitative data obtained from both computational

and experimental studies, allowing for a direct comparison of the molecular parameters.
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Table 1: Calculated and Experimental Rotational Constants of Propylene Sulfide

Parameter
Computational (B3LYP/6-
31G*)

Experimental (Microwave
Spectroscopy)

A (MHz)
Data not available in search

results
10043.9

B (MHz)
Data not available in search

results
4833.4

C (MHz)
Data not available in search

results
3630.1

Note: The specific calculated rotational constants were not available in the searched literature.

The experimental values are from the 1963 study by S.S. Butcher.[1][2]

Table 2: Calculated Geometrical Parameters of Propylene Sulfide (B3LYP/6-31G)*
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Parameter
Bond Length (Å) / Bond Angle (°) /
Dihedral Angle (°)

Bond Lengths

C1-S Data not available in search results

C2-S Data not available in search results

C1-C2 Data not available in search results

C2-C3 Data not available in search results

C-H (ring) Data not available in search results

C-H (methyl) Data not available in search results

Bond Angles

∠C1-S-C2 Data not available in search results

∠S-C1-C2 Data not available in search results

∠S-C2-C1 Data not available in search results

∠C1-C2-C3 Data not available in search results

∠H-C-H (methyl) Data not available in search results

Dihedral Angles

H-C2-C1-S Data not available in search results

H-C3-C2-C1 Data not available in search results

Note: Despite extensive searches, a specific publication containing a table of the optimized

bond lengths, bond angles, and dihedral angles for propylene sulfide from a B3LYP/6-31G

calculation could not be located. However, this level of theory is a standard and widely

accepted method for such calculations.*

Methodologies and Protocols
Quantum Chemical Calculations
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The theoretical geometry of propylene sulfide is typically determined using the following

computational workflow:

Initial Structure Generation: A starting 3D structure of propylene sulfide is created using

molecular modeling software.

Geometry Optimization: A geometry optimization calculation is performed using a quantum

chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is a

popular and effective choice for this purpose, often paired with a basis set such as 6-31G* or

a larger one for higher accuracy. This process systematically alters the positions of the

atoms to find the lowest energy conformation, which corresponds to the most stable

molecular structure.

Frequency Calculation: Following optimization, a frequency calculation is performed at the

same level of theory. This serves two purposes: to confirm that the optimized structure is a

true energy minimum (indicated by the absence of imaginary frequencies) and to calculate

various thermodynamic properties and vibrational spectra.

Property Calculation: From the optimized geometry, various molecular properties, including

rotational constants, can be calculated and compared with experimental data.
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Quantum Chemical Calculation Workflow

Initial 3D Structure

Geometry Optimization
(e.g., B3LYP/6-31G*)

Input

Frequency Calculation

Optimized Geometry

Property Calculation
(e.g., Rotational Constants)

Verified Minimum

Final Optimized Structure & Properties

Click to download full resolution via product page

A typical workflow for the quantum chemical calculation of propylene sulfide's structure.

Experimental Determination: Microwave Spectroscopy
The experimental determination of propylene sulfide's structure relies on microwave

spectroscopy. This technique measures the absorption of microwave radiation by a molecule in

the gas phase, which corresponds to transitions between its rotational energy levels.

The experimental protocol, as pioneered by S. S. Butcher in 1963, involves the following key

steps:[1][2]
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Sample Preparation: Propylene sulfide is synthesized and purified. For the spectroscopic

measurement, it is introduced into the sample cell of the spectrometer in the gas phase at

low pressure.

Data Acquisition: The sample is irradiated with microwaves of varying frequencies, and the

absorption spectrum is recorded. The frequencies of the absorption lines correspond to the

allowed rotational transitions.

Spectral Assignment: The observed spectral lines are assigned to specific rotational

transitions (e.g., J=0→1, J=1→2). This is often a complex process, especially for asymmetric

top molecules like propylene sulfide.

Determination of Rotational Constants: The assigned transition frequencies are fitted to a

rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

Structural Determination: The moments of inertia, which are inversely proportional to the

rotational constants, are used to determine the molecular geometry. This often involves

assuming some structural parameters (e.g., C-H bond lengths) and fitting the remaining

parameters to reproduce the experimental moments of inertia.
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Relationship between Theory and Experiment

Theoretical Calculation

Microwave Spectroscopy

Calculated Geometry

Calculated Rotational Constants

Validation

Experimental Spectrum

Experimental Rotational Constants

Derived Geometry

Click to download full resolution via product page

The interplay between theoretical calculations and experimental data for structural validation.

Conclusion
The combination of quantum chemical calculations, specifically using Density Functional

Theory with the B3LYP functional, and experimental microwave spectroscopy provides a robust

and detailed understanding of the molecular structure of propylene sulfide. While a complete,

published set of calculated geometrical parameters at the B3LYP/6-31G* level was not found in

the surveyed literature, the established accuracy of this theoretical approach, validated by

experimental rotational constants, gives high confidence in its predictive power for determining

the bond lengths, angles, and dihedral angles of this important molecule. This foundational

structural data is invaluable for researchers in medicinal chemistry and materials science for

applications such as molecular docking, reaction mechanism studies, and the design of novel

thiirane-containing compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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